molecular formula C13H10ClF3N2 B3126925 N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine CAS No. 338393-89-8

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine

Cat. No.: B3126925
CAS No.: 338393-89-8
M. Wt: 286.68 g/mol
InChI Key: CGLWQGXZQRPJBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine is a chemical compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an amine group bonded to a 4-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine typically involves the reaction of 4-chloroaniline with 2-chloro-4-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and a 4-chlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a bioactive compound with applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c1-19(10-4-2-9(14)3-5-10)11-6-7-18-12(8-11)13(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLWQGXZQRPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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